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Compound of Interest

Compound Name: Nothofagin

Cat. No.: B1679979 Get Quote

Application Notes and Protocols

This document provides detailed protocols and application notes for the synthesis and

evaluation of Nothofagin, a naturally occurring dihydrochalcone C-glycoside with significant

antioxidant and anti-inflammatory properties. These guidelines are intended for researchers,

scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction
Nothofagin (2',4,4',6'-Tetrahydroxy-3'-C-β-D-glucopyranosyldihydrochalcone) is a bioactive

compound primarily found in Rooibos (Aspalathus linearis). It has garnered considerable

interest due to its potential therapeutic applications, including the amelioration of inflammatory

responses and oxidative stress. This document outlines the chemical synthesis of Nothofagin,

protocols for evaluating its biological activity, and discusses the potential for the synthesis of its

derivatives.

Chemical Synthesis of Nothofagin
The total synthesis of Nothofagin has been successfully achieved in an eight-step process

with an overall yield of 28%. The key features of this synthesis involve a highly stereoselective

Lewis acid-promoted coupling of a protected glucose moiety with a phloroglucinol derivative.

Experimental Protocol: Total Synthesis of Nothofagin
This protocol is based on the work of Yepremyan, Salehani, and Minehan (2010).
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Step 1: Synthesis of 1,2-di-O-pivaloyl-3,4,6-tribenzylglucose

To a solution of tribenzyl glucal in acetone and water, add sodium bicarbonate and Oxone®.

Stir the mixture at room temperature until the starting material is consumed (as monitored by

TLC).

Work up the reaction and purify the resulting diol.

Dissolve the diol in pyridine and add an excess of trimethylacetyl chloride and a catalytic

amount of DMAP.

Heat the mixture at 60°C for 24 hours.

After cooling, perform an aqueous work-up and purify the product by column

chromatography to yield 1,2-di-O-pivaloyl-3,4,6-tribenzylglucose.

Step 2: Lewis Acid-Promoted C-Glycosylation

Dissolve 1,2-di-O-pivaloyl-3,4,6-tribenzylglucose and tribenzylphloroglucinol (4 equivalents)

in a 10:1 mixture of CH₂Cl₂:THF at 0°C.

Add TMSOTf (10 equivalents) dropwise to the solution.

Stir the reaction at 0°C until completion.

Quench the reaction with saturated aqueous sodium bicarbonate.

Extract the product with an organic solvent and purify by column chromatography to obtain

the β-C-aryl glycoside.

Step 3: Formylation

Subject the β-C-aryl glycoside to Vilsmeier-Haack formylation conditions to introduce an

aldehyde group.

Step 4: Alkynylation
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Prepare 4-benzyloxy phenylacetylene from 4-hydroxybenzaldehyde.

Treat the 4-benzyloxy phenylacetylene with n-BuLi to form the corresponding lithium

acetylide.

React the lithium acetylide with the aldehyde from Step 3 to yield a mixture of diastereomeric

propargylic alcohols.

Step 5: Deprotection of the Pivaloyl Group

Treat the mixture of propargylic alcohols with CH₃MgBr in ether to remove the pivaloyl

protecting group at the C.2 position of the glucose moiety.

Step 6: Oxidation

Oxidize the resulting diols with excess MnO₂ in a 1:1 mixture of CH₂Cl₂:hexanes to yield the

corresponding ynone.

Step 7: Hydrogenolysis

Subject the ynone to hydrogenolysis using 10% Pd on carbon under a hydrogen atmosphere

to remove the benzyl ether protecting groups.

Step 8: Final Product

Purify the final product to obtain synthetic Nothofagin.

Biological Activities of Nothofagin and Derivatives
Nothofagin exhibits a range of biological activities, with its antioxidant and anti-inflammatory

properties being the most extensively studied.

Antioxidant Activity
Nothofagin is a potent radical scavenger. Its antioxidant capacity has been evaluated in

various assays.
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Compound Assay IC₅₀ (µM) Reference

Nothofagin
ABTS radical cation

scavenging
4.04 [1]

Aspalathin
ABTS radical cation

scavenging
3.33 [1]

Quercetin
ABTS radical cation

scavenging
3.60 [1]

Epigallocatechin

gallate (EGCG)

ABTS radical cation

scavenging
3.46 [1]

Nothofagin

Fe(II)-induced

microsomal lipid

peroxidation

1388 [1]

Aspalathin

Fe(II)-induced

microsomal lipid

peroxidation

50.2 [1]

Quercetin

Fe(II)-induced

microsomal lipid

peroxidation

17.5 [1]

Epigallocatechin

gallate (EGCG)

Fe(II)-induced

microsomal lipid

peroxidation

22.3 [1]

Anti-inflammatory Activity
Nothofagin has been shown to suppress inflammatory responses by inhibiting key signaling

pathways. It effectively reduces the production of pro-inflammatory cytokines such as TNF-α

and IL-6.[2]

High Mobility Group Box 1 (HMGB1) is a late mediator of sepsis and inflammation. Nothofagin
has been shown to inhibit HMGB1-mediated septic responses.[2]
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Nothofagin inhibits the HMGB1 signaling pathway.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of

numerous genes involved in inflammation. Nothofagin downregulates NF-κB translocation,

thereby reducing the inflammatory cascade.
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Nothofagin inhibits the NF-κB signaling pathway.
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Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture:

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

Treatment:

Pre-treat HUVECs with varying concentrations of Nothofagin for 1 hour.

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or HMGB1

for the desired time.

Measurement of Pro-inflammatory Cytokines:

Collect the cell culture supernatant.

Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to

the manufacturer's instructions.

Western Blot Analysis for NF-κB Activation:

Lyse the treated cells and extract nuclear and cytoplasmic proteins.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against NF-κB p65 and a loading control.

Incubate with a secondary antibody and visualize the protein bands using an appropriate

detection system.

Synthesis of Nothofagin Derivatives
While the total synthesis of Nothofagin has been established, the synthesis of novel

Nothofagin derivatives is an area ripe for exploration. To date, there is a limited number of

publications detailing the chemical synthesis of a wide range of Nothofagin derivatives.

However, structure-activity relationship (SAR) studies of related dihydrochalcones can provide

valuable insights for the design of new analogs with potentially enhanced bioactivity.
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Potential Synthetic Modifications
Based on SAR studies of dihydrochalcone C-glycosides, the following modifications could be

considered to explore their impact on biological activity:

Modification of the B-ring hydroxyl groups: The number and position of hydroxyl groups on

the B-ring are known to influence antioxidant activity.[1] Synthesis of analogs with altered

hydroxylation patterns could lead to compounds with improved radical scavenging

properties.

Glycosidic bond modification: While the C-glycosidic bond in Nothofagin contributes to its

stability, exploring the synthesis of O-glycoside or other C-linked sugar derivatives could

modulate bioavailability and activity.

Alkylation or acylation of hydroxyl groups: Introducing alkyl or acyl groups to the phenolic

hydroxyls could alter the lipophilicity of the molecule, potentially affecting its cell permeability

and metabolic stability.

A generalized workflow for the synthesis and evaluation of Nothofagin derivatives is presented

below.
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Workflow for Nothofagin derivative synthesis.

Conclusion
This document provides a comprehensive overview of the synthesis of Nothofagin and

protocols for assessing its biological activities. The detailed synthetic route and bioassay

methods will serve as a valuable resource for researchers interested in this promising natural

product. Furthermore, the discussion on the potential for the synthesis of Nothofagin
derivatives opens avenues for the development of novel therapeutic agents with improved

efficacy. As research in this area is ongoing, it is anticipated that new synthetic methodologies
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and a broader understanding of the structure-activity relationships of Nothofagin and its

analogs will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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